(2-Fluoro-ethyl)-(3-fluoro-phenyl)-amine
Description
(2-Fluoro-ethyl)-(3-fluoro-phenyl)-amine is a secondary amine featuring a 2-fluoroethyl group and a 3-fluorophenyl substituent bonded to a nitrogen atom. The presence of fluorine atoms on both the ethyl and aromatic moieties imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Fluorine’s electronegativity reduces the amine’s basicity compared to non-fluorinated analogs, while enhancing metabolic stability and lipophilicity .
This compound is structurally analogous to pharmacologically active amines, such as kinase inhibitors and radiopharmaceutical precursors, where fluorination is leveraged to optimize pharmacokinetics and target binding .
Properties
Molecular Formula |
C8H9F2N |
|---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
3-fluoro-N-(2-fluoroethyl)aniline |
InChI |
InChI=1S/C8H9F2N/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,11H,4-5H2 |
InChI Key |
BLDLZIBXEQJLSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCCF |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural analogs and their substituent differences:
Key Observations :
Physicochemical Properties
Fluorination significantly alters physical properties:
| Property | This compound | N-(3-Fluorophenyl)-1H-pyrazolo[...]-amine | [18F]-N-(2-fluoro-ethyl)-N-methylamine |
|---|---|---|---|
| Basicity (pKa) | ~7.5 (estimated) | ~6.8 (aromatic amine) | ~8.2 (aliphatic amine) |
| LogP (lipophilicity) | ~1.9 | ~2.5 | ~0.8 |
| Water Solubility | Moderate (due to H-bonding) | Low (bulky heterocycle) | High (smaller alkyl chain) |
Analysis :
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